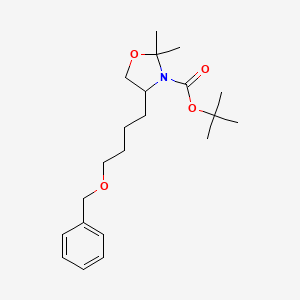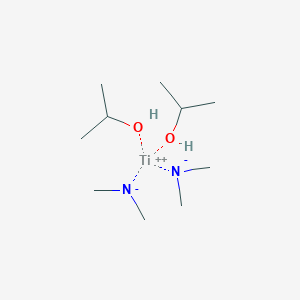
Bis(i-propoxy)bis(dimethylamino)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(i-propoxy)bis(dimethylamino)titanium is a chemical compound with the molecular formula C10H26N2O2Ti. It is known for its use in various chemical processes and applications, particularly in the field of materials science and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(i-propoxy)bis(dimethylamino)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol and dimethylamine. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(i-propoxy)bis(dimethylamino)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different titanium-based compounds.
Substitution: The isopropoxy and dimethylamino groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include titanium dioxide, substituted titanium compounds, and various organic derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Bis(i-propoxy)bis(dimethylamino)titanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of titanium-based catalysts and materials.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Wirkmechanismus
The mechanism of action of bis(i-propoxy)bis(dimethylamino)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form complexes with various ligands, influencing the reactivity and properties of the compound. These interactions are crucial for its catalytic activity and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(dimethylamino)titanium diisopropoxide
- Titanium tetraisopropoxide
- Titanium tetrachloride
Uniqueness
Bis(i-propoxy)bis(dimethylamino)titanium is unique due to its specific combination of isopropoxy and dimethylamino groups, which confer distinct reactivity and properties compared to other titanium compounds. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective .
Eigenschaften
CAS-Nummer |
16530-80-6 |
|---|---|
Molekularformel |
C10H28N2O2Ti |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
dimethylazanide;propan-2-ol;titanium(2+) |
InChI |
InChI=1S/2C3H8O.2C2H6N.Ti/c2*1-3(2)4;2*1-3-2;/h2*3-4H,1-2H3;2*1-2H3;/q;;2*-1;+2 |
InChI-Schlüssel |
ZDMZDBUVCOTPSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.C[N-]C.C[N-]C.[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
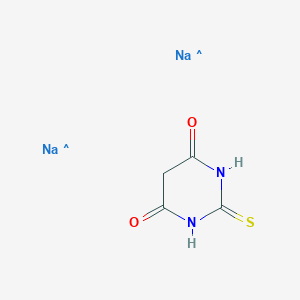
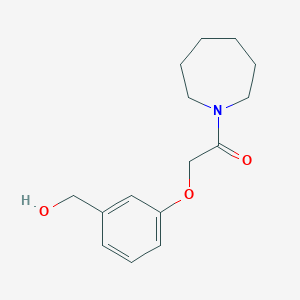
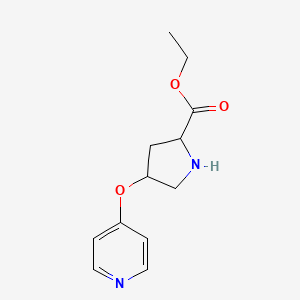
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
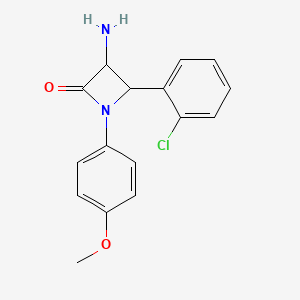


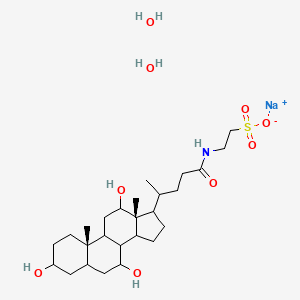
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
